1-(3-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea
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Description
1-(3-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea is a useful research compound. Its molecular formula is C18H18ClN3O and its molecular weight is 327.81. The purity is usually 95%.
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Scientific Research Applications
Photodecomposition of Substituted Phenylureas
Research has investigated the photodecomposition of substituted phenylureas, including those with chlorophenyl groups, under UV light or sunlight, highlighting the impact of light on these compounds' stability and potential environmental breakdown mechanisms (Jordan et al., 1964).
Ring Cleavage Reactions
Studies on the reactions of 1, 3-oxazine-2, 4(3H)-dione derivatives with amines, which include chlorophenyl urethane formations, provide insights into chemical synthesis pathways and the creation of new compounds with potential applications in pharmaceuticals and chemical industries (Kinoshita et al., 1989).
Accelerating Effects on Epoxy Systems
Research into the accelerating effects of urea derivatives, including chlorophenyl variants, on the epoxy/dicyandiamide system has applications in materials science, particularly in improving the curing processes of polymers for industrial applications (Wu Fei, 2013).
Structural Analysis
The crystal structure analysis of compounds related to 1-(3-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea, such as chlorfluazuron, provides foundational knowledge for understanding the physical and chemical properties essential for designing more effective compounds in pest control and pharmaceuticals (Cho et al., 2015).
Microbial Degradation Studies
Investigations into the microbial degradation of substituted urea herbicides, including those with chlorophenyl groups, are crucial for understanding environmental persistence, biodegradation pathways, and designing environmentally friendly agrochemicals (Murray et al., 1969).
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-12-8-14-9-13(6-7-17(14)22(12)2)11-20-18(23)21-16-5-3-4-15(19)10-16/h3-10H,11H2,1-2H3,(H2,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCPHPWWKOONND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.